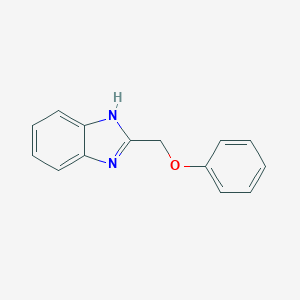

2-(苯氧基甲基)-1H-苯并咪唑

描述

2-(Phenoxymethyl)-1H-benzimidazole (benzimidazole, BZM) is an organic compound that has been used for a variety of purposes in scientific research applications. It is a heterocyclic aromatic compound that is composed of a phenyl ring bound to a five-membered ring system containing a nitrogen atom at the center. BZM has been used in a variety of research applications, ranging from biochemical studies to drug development.

科学研究应用

合成与表征

2-(苯氧基甲基)-1H-苯并咪唑已在各种研究中得到合成和表征。Salahuddin 等人 (2017) 证明了其合成并表征了其抗菌性能。类似地,Shaharyar 等人 (2016) 合成了 2-(苯氧基甲基)-1H-苯并咪唑的衍生物,提供了对其结构性质和潜在应用的见解 (Salahuddin 等人,2017) (Shaharyar 等人,2016)。

抗菌和抗真菌特性

多项研究集中于 2-(苯氧基甲基)-1H-苯并咪唑衍生物的抗菌和抗真菌特性。Salahuddin 等人 (2017) 和 Reddy 等人 (2009) 的工作突出了其对各种细菌和真菌菌株的有效性,展示了其在开发新的抗菌剂方面的潜力 (Salahuddin 等人,2017) (Reddy 等人,2009)。

DNA 拓扑异构酶抑制

Alpan 等人 (2007) 发现某些 1H-苯并咪唑衍生物,包括那些具有 2-(苯氧基甲基) 取代基的衍生物,可以作为哺乳动物 I 型 DNA 拓扑异构酶的抑制剂,这对于癌症和遗传疾病的研究具有重要意义 (Alpan 等人,2007)。

抗肿瘤和抗氧化潜力

研究还探讨了 2-(苯氧基甲基)-1H-苯并咪唑衍生物的抗肿瘤和抗氧化潜力。Khalifa 等人 (2018) 和 Nile 等人 (2013) 讨论了这些衍生物的合成,并评估了它们在抑制肿瘤生长和表现出抗氧化特性的有效性 (Khalifa 等人,2018) (Nile 等人,2013)。

血管舒张特性

Estrada-Soto 等人 (2006) 研究了 2-(苯氧基甲基)-1H-苯并咪唑衍生物的血管舒张特性,表明它们在治疗高血压疾病中具有潜力 (Estrada-Soto 等人,2006)。

抗疟疾活性

Dziwornu 等人 (2021) 探索了苯并咪唑衍生物的抗疟疾特性,包括那些具有苯氧基甲基基团的衍生物,证明了它们对疟原虫无性和有性阶段的有效性 (Dziwornu 等人,2021)。

安全和危害

The safety data sheet for 2-(phenoxymethyl)-1H-benzimidazolehydrochloride provides information on handling, storage, and disposal of the compound .

Relevant Papers Several papers related to 2-(phenoxymethyl)-1H-benzimidazole and its related compounds have been found . These papers discuss various aspects such as synthesis, characterization, and pharmacological screening of novel benzimidazole derivatives , and synthesis, characterization, and anticorrosive effect of 2-(phenoxy methyl)-5-phenyl-1, 3, 4-oxadiazole .

作用机制

Target of Action

The primary target of 2-(phenoxymethyl)-1H-benzimidazole, also known as Phenoxymethylpenicillin, is the bacterial cell wall . It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are critical for the synthesis and maintenance of the cell wall, as well as for cell division .

Biochemical Pathways

The action of 2-(phenoxymethyl)-1H-benzimidazole primarily affects the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, providing structural strength. By inhibiting its synthesis, the integrity of the cell wall is compromised, leading to the death of the bacteria .

Pharmacokinetics

When administered orally, 2-(phenoxymethyl)-1H-benzimidazole is rapidly but incompletely absorbed . The bioavailability of this compound ranges from 25 to 60% . Approximately 50-80% of the given dose is bound to plasma proteins . About 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite .

Action Environment

The action, efficacy, and stability of 2-(phenoxymethyl)-1H-benzimidazole can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug, potentially reducing its bioavailability . Furthermore, the pH level of the environment can also impact the stability of the drug. As such, it is recommended to take the drug on an empty stomach for optimal absorption .

属性

IUPAC Name |

2-(phenoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATKRQREMKIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985004 | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6637-29-2 | |

| Record name | 6637-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

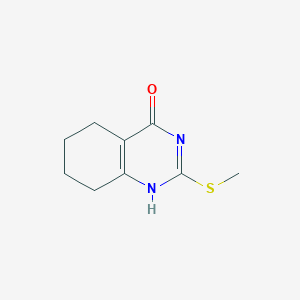

Synthesis routes and methods

Procedure details

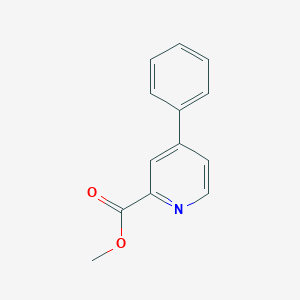

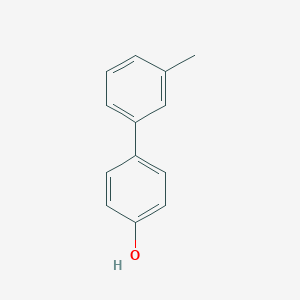

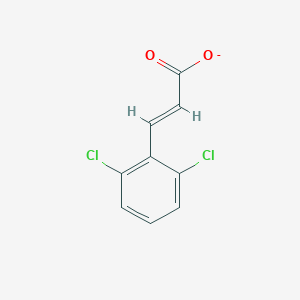

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

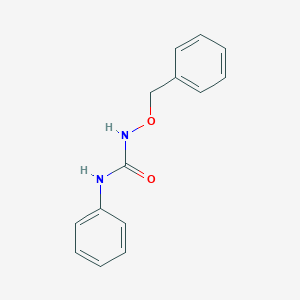

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)